1-(2-Amino-3-methylbutanoyl)piperidin-3-one
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Overview
Description
(S)-1-(2-Amino-3-methylbutanoyl)piperidin-3-one is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidinone core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Amino-3-methylbutanoyl)piperidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidin-3-one and (S)-2-amino-3-methylbutanoic acid.
Coupling Reaction: The key step involves coupling the amino acid with the piperidinone under peptide coupling conditions. Common reagents for this step include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated peptide synthesizers and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Amino-3-methylbutanoyl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the piperidinone ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its chiral nature.
Industry: Possible applications in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Amino-3-methylbutanoyl)piperidin-3-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Amino-3-methylbutanoyl)piperidin-3-one: The enantiomer of the compound, which might have different biological activities.
1-(2-Amino-3-methylbutanoyl)piperidin-3-one: The racemic mixture of the compound.
Other Piperidinone Derivatives: Compounds with similar piperidinone cores but different substituents.
Uniqueness
(S)-1-(2-Amino-3-methylbutanoyl)piperidin-3-one is unique due to its specific chiral configuration, which can impart distinct biological activities compared to its enantiomer or racemic mixture.
Properties
IUPAC Name |
1-(2-amino-3-methylbutanoyl)piperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)9(11)10(14)12-5-3-4-8(13)6-12/h7,9H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXQEQOHAEJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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